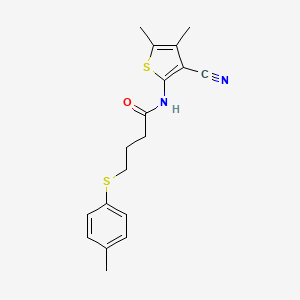![molecular formula C15H18N6O B2540920 4-[4-(2-metoxibencil)-5-metil-4H-1,2,4-triazol-3-il]-1-metil-1H-pirazol-5-amina CAS No. 956964-69-5](/img/structure/B2540920.png)
4-[4-(2-metoxibencil)-5-metil-4H-1,2,4-triazol-3-il]-1-metil-1H-pirazol-5-amina
Descripción general
Descripción
The compound "4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine" is a heterocyclic molecule that contains both triazole and pyrazole rings. These types of compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The methoxybenzyl group attached to the triazole ring and the methyl group on the pyrazole ring are common structural motifs that can influence the biological activity of these molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involves a series of reactions to introduce the desired functional groups and to construct the heterocyclic core . Similarly, the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrates the complexity of such synthetic routes, including cyclization and aminomethylation steps . These synthetic strategies are crucial for obtaining compounds with the desired structural features and biological activities.
Molecular Structure Analysis
The molecular structure of compounds containing triazole and pyrazole rings is characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of certain pyrazole derivatives reveals the formation of hydrogen-bonded chains and aggregates, which can affect the compound's stability and solubility . The presence of substituents like the methoxybenzyl group can further influence the molecular conformation and the overall shape of the molecule.
Chemical Reactions Analysis
Compounds with triazole and pyrazole rings can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions are often used to introduce additional functional groups or to modify existing ones, thereby altering the compound's chemical properties and biological activity. For instance, the reaction of pyrazole derivatives with aromatic aldehydes can lead to the formation of arylidene hydrazides . The choice of reaction conditions and reagents can be tailored to achieve specific transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the methoxybenzyl group can affect these properties by altering intermolecular interactions. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . These analytical techniques provide detailed information about the compound's structure and purity, which is essential for understanding its behavior in biological systems.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores exploran este compuesto como un posible andamiaje para el diseño de nuevos fármacos. Sus características estructurales pueden contribuir a las interacciones con los objetivos biológicos, lo que lo convierte en valioso para los estudios de química medicinal .
- Aplicación: La 1-(7-Cloroquinolin-4-il)-N-(4-metoxibencil)-5-metil-1H-1,2,3-triazol-4-carboxamida (QTC-4-MeOBnE) es un MTDL diseñado para dirigirse a la β-secretasa (BACE), la Glucógeno Sintasa Kinasa 3β (GSK3β) y la acetilcolinesterasa .
- Aplicación: Los investigadores exploran los métodos sintéticos para preparar aminas N-heterocíclicas, incluida la aminación reductora. La facilidad de síntesis del compuesto y las condiciones de reacción suaves lo hacen atractivo para la síntesis orgánica .
- Aplicación: La síntesis en un solo recipiente de dos pasos de este compuesto implica reacciones de condensación y reducción sin solvente. Su facilidad operativa y su alto rendimiento lo hacen relevante en la síntesis sostenible .
Química Medicinal y Descubrimiento de Fármacos
Grupo Protector en Química de Ácidos Nucleicos
Ligandos Dirigidos a Múltiples Destinos (MTDL)
Síntesis Orgánica y Reacciones Heterocíclicas
Reacciones de Condensación y Reducción sin Solvente
Intermediarios Químicos y Bloques de Construcción
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-18-19-15(12-8-17-20(2)14(12)16)21(10)9-11-6-4-5-7-13(11)22-3/h4-8H,9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVDGGZAPOUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2OC)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325189 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956964-69-5 | |
| Record name | 4-[4-[(2-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)



![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)


![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)



![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)